molecular formula C19H24F6N2O5 B593648 Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] CAS No. 1276197-21-7

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)]

Cat. No. B593648
M. Wt: 478.425
InChI Key: RKXNZRPQSOPPRN-PQDNHERISA-N
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Description

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)] is a variant of Flecainide acetate . It is also known as N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide Acetate .


Synthesis Analysis

The synthesis of Flecainide-d4 Acetate involves the reaction of 2,2,2-trifluoroethyl trifluorosulfonate, 2,5-bis(2,2,2-trifluoroethoxy) benzoate with 2-aminomethylpyridine and the reduction of other analogous pyridinebenzamide derivatives .


Molecular Structure Analysis

The molecular formula of Flecainide-d4 Acetate is C19H24F6N2O5 . The structure includes a benzamide core with two 2,2,2-trifluoroethoxy groups attached to the benzene ring and a piperidin-2-ylmethyl group attached to the amide nitrogen .


Physical And Chemical Properties Analysis

The molecular weight of Flecainide-d4 Acetate is 478.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 12 . The compound has a rotatable bond count of 7 . The exact mass is 478.18404783 g/mol .

properties

CAS RN

1276197-21-7

Product Name

Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)]

Molecular Formula

C19H24F6N2O5

Molecular Weight

478.425

IUPAC Name

acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide

InChI

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2;

InChI Key

RKXNZRPQSOPPRN-PQDNHERISA-N

SMILES

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

synonyms

N-(2-Piperidylmethyl)-2,5-bis-(2,2,2-trifluoroethoxy)benzamide Acetate

Origin of Product

United States

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